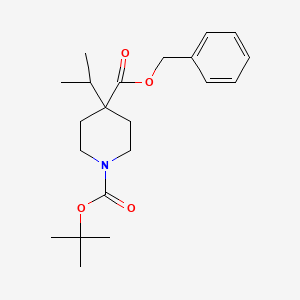

Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate: is a chemical compound with the molecular formula C21H31NO4 and a molecular weight of 361.48 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride .

Industrial Production Methods: In an industrial setting, the production of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Applications De Recherche Scientifique

Chemistry: Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the structure-activity relationships of piperidine derivatives. It may also serve as a precursor for the synthesis of bioactive molecules .

Medicine: The compound is used in medicinal chemistry for the development of new drugs. It has been explored for its potential in creating compounds with anti-inflammatory, analgesic, and antiviral properties .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the manufacture of advanced materials .

Mécanisme D'action

The mechanism of action of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparaison Avec Des Composés Similaires

- Benzyl N-boc-4-methyl-4-piperidinecarboxylate

- Benzyl N-boc-4-ethyl-4-piperidinecarboxylate

- Benzyl N-boc-4-phenyl-4-piperidinecarboxylate

Uniqueness: Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Activité Biologique

Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate (BNB) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

BNB is characterized by the presence of a benzyl group, a Boc (tert-butyloxycarbonyl) protecting group, and an isopropyl substituent on the piperidine ring. Its molecular formula is C13H21NO4 with a molecular weight of 241.31 g/mol. The compound's structural features contribute to its unique pharmacological properties.

The biological activity of BNB is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It acts as a ligand, modulating the activity of specific proteins involved in key biological pathways. The exact mechanism can vary depending on the derivatives formed from BNB during chemical reactions.

1. Medicinal Chemistry

BNB has been explored for its potential in developing new pharmaceuticals, particularly those targeting anti-inflammatory, analgesic, and antiviral pathways. Its derivatives have shown promise in enhancing the efficacy of existing drugs by improving their pharmacokinetic and pharmacodynamic profiles .

2. Structure-Activity Relationships (SAR)

Research indicates that modifications to the piperidine core can significantly affect the biological activity of BNB derivatives. For instance, introducing different alkyl groups or substituents can alter receptor binding affinity and selectivity. This aspect is crucial for optimizing compounds for specific therapeutic targets .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of BNB derivatives against various viral strains. The findings revealed that certain modifications enhanced the compounds' efficacy against influenza viruses, demonstrating a novel mechanism involving hemagglutinin fusion peptide interaction .

Case Study 2: Dopamine Receptor Modulation

Research focused on BNB's role as a dopamine receptor antagonist showed that it selectively binds to dopamine D4 receptors, which are implicated in conditions like Parkinson’s disease. Compounds derived from BNB exhibited improved stability and selectivity compared to previously reported antagonists .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzyl N-boc-4-methyl-4-piperidinecarboxylate | Methyl group substitution | Moderate anti-inflammatory effects |

| Benzyl N-boc-4-phenyl-4-piperidinecarboxylate | Phenyl group enhances receptor affinity | Stronger analgesic properties |

| This compound | Isopropyl group influences reactivity | Enhanced antiviral activity |

Propriétés

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 4-propan-2-ylpiperidine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO4/c1-16(2)21(18(23)25-15-17-9-7-6-8-10-17)11-13-22(14-12-21)19(24)26-20(3,4)5/h6-10,16H,11-15H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNDJDHFFBXOSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80712336 |

Source

|

| Record name | 4-Benzyl 1-tert-butyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226776-80-2 |

Source

|

| Record name | 4-Benzyl 1-tert-butyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.